molecular formula C13H11NOS B11951846 S-benzyl pyridine-3-carbothioate

S-benzyl pyridine-3-carbothioate

Cat. No.: B11951846
M. Wt: 229.30 g/mol
InChI Key: YOXMUUKARXTLMA-UHFFFAOYSA-N
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Description

S-benzyl pyridine-3-carbothioate: is a heterocyclic compound with the molecular formula C₁₃H₁₁NOS. It is a derivative of pyridine, a nitrogen-containing aromatic ring, and features a benzyl group attached to a carbothioate moiety.

Chemical Reactions Analysis

Types of Reactions: S-benzyl pyridine-3-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-benzyl pyridine-3-carbothioate involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the activity of enzymes or the expression of genes, thereby exerting its biological effects .

Comparison with Similar Compounds

  • S-methyl pyridine-3-carbothioate
  • S-ethyl pyridine-3-carbothioate
  • S-phenyl pyridine-3-carbothioate

Comparison: S-benzyl pyridine-3-carbothioate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to its methyl, ethyl, and phenyl analogs, the benzyl derivative may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

S-benzyl pyridine-3-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXMUUKARXTLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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